molecular formula C7H12N2OS B6147506 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol CAS No. 1597666-15-3

1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

Cat. No.: B6147506
CAS No.: 1597666-15-3
M. Wt: 172.2
InChI Key:
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Description

1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2OS. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with ethan-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(4-propyl-1,2,3-thiadiazol-5-yl)ethane: Similar structure but without the hydroxyl group.

Uniqueness: 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for a wider range of chemical modifications and interactions compared to its analogs .

Properties

CAS No.

1597666-15-3

Molecular Formula

C7H12N2OS

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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